molecular formula C18H16BrNO2 B13323453 Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate

Cat. No.: B13323453
M. Wt: 358.2 g/mol
InChI Key: JCVOQYNSQHBHDK-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 6th position and a benzyl ester group at the 3rd position, making it a unique structure within the indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Removal of the bromine atom, resulting in a hydrogen-substituted product

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom

Scientific Research Applications

Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The bromine atom and benzyl ester group further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is unique due to its combination of a bromine atom and a benzyl ester group. This combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

benzyl 6-bromo-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate

InChI

InChI=1S/C18H16BrNO2/c19-13-6-8-17-15(10-13)14-7-9-16(14)20(17)18(21)22-11-12-4-2-1-3-5-12/h1-6,8,10,14,16H,7,9,11H2

InChI Key

JCVOQYNSQHBHDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3=C(N2C(=O)OCC4=CC=CC=C4)C=CC(=C3)Br

Origin of Product

United States

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